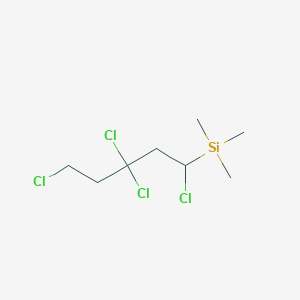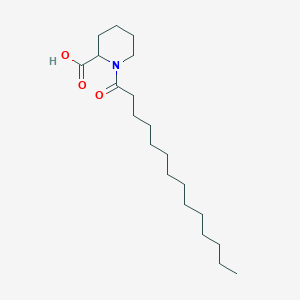
2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- is a derivative of pipecolic acid, which is a carboxylic acid derivative of piperidine. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless solid that is commonly used in peptide synthesis and as a replacement for proline in peptidomimetic syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- typically involves the cyclization of lysineThe reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, varying temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced .
Scientific Research Applications
2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in treating epilepsy and other neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes involved in metabolic pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pipecolic acid: A carboxylic acid derivative of piperidine, commonly used in peptide synthesis.
Nipecotic acid: Another piperidine derivative with applications in neuroscience research.
Isonipecotic acid: Used in the synthesis of pharmaceuticals and as a building block in organic chemistry
Uniqueness
2-Piperidinecarboxylic acid, 1-(1-oxotetradecyl)- is unique due to its specific structure, which includes a tetradecyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its role in biological systems further highlight its uniqueness .
Properties
CAS No. |
111333-80-3 |
|---|---|
Molecular Formula |
C20H37NO3 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-tetradecanoylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(22)21-17-14-13-15-18(21)20(23)24/h18H,2-17H2,1H3,(H,23,24) |
InChI Key |
LSMVBROXOILZCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N1CCCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


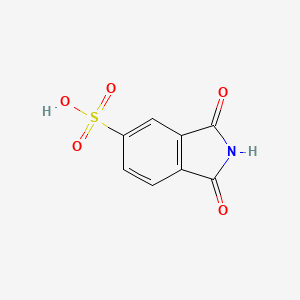
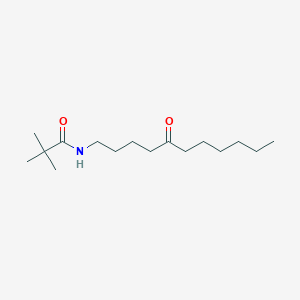
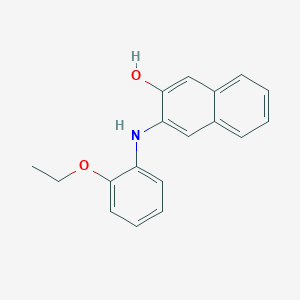
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)

![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
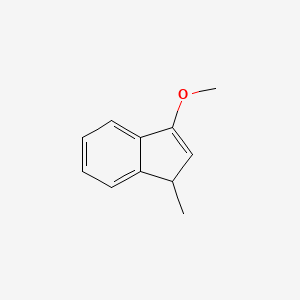
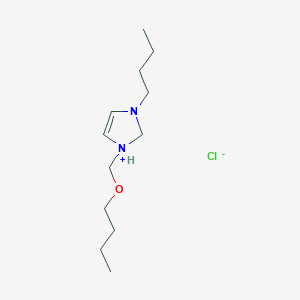
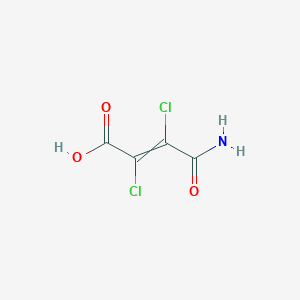
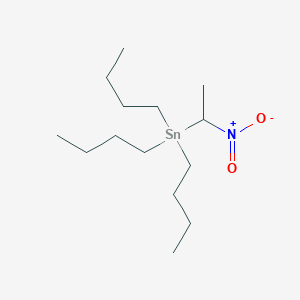
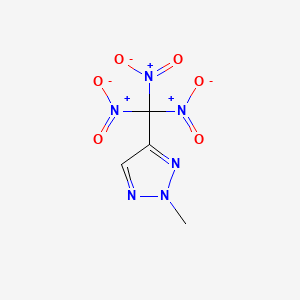
silane](/img/structure/B14312892.png)

